molecular formula C19H15ClF3N5OS B12015896 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618880-11-8

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12015896
CAS No.: 618880-11-8
M. Wt: 453.9 g/mol
InChI Key: KJCRUYLRODDIPR-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a sulfanyl-linked acetamide moiety. The triazole ring is further modified at the 4-position with a prop-2-en-1-yl (allyl) group and at the 5-position with a pyridin-2-yl ring. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic interactions .

Properties

CAS No.

618880-11-8

Molecular Formula

C19H15ClF3N5OS

Molecular Weight

453.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H15ClF3N5OS/c1-2-9-28-17(14-5-3-4-8-24-14)26-27-18(28)30-11-16(29)25-15-10-12(19(21,22)23)6-7-13(15)20/h2-8,10H,1,9,11H2,(H,25,29)

InChI Key

KJCRUYLRODDIPR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the trifluoromethyl group: This is usually done through a nucleophilic substitution reaction using trifluoromethylating agents.

    Final assembly: The final step involves the coupling of the intermediate compounds under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds containing triazole rings often exhibit antifungal and anticancer properties. The trifluoromethyl group enhances biological activity by improving binding affinity to biological targets due to its electron-withdrawing effects.

Anticancer Applications

Similar compounds have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of specific cancer types, suggesting that N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also have potential in cancer therapeutics .

Antifungal Properties

Preliminary studies suggest that this compound may interact with enzymes or receptors involved in fungal metabolism. Such interactions can be characterized using techniques like enzyme inhibition assays and receptor binding studies .

Therapeutic Potential

The primary applications of this compound are in pharmaceuticals and agrochemicals:

Pharmaceutical Applications

  • Cancer Treatment : Due to its potential anticancer properties, it may be developed into a therapeutic agent targeting specific cancer types.
  • Antifungal Agents : Its antifungal activity could lead to new treatments for fungal infections.

Agrochemical Applications

The compound's unique structure may allow it to function as a pesticide or herbicide, contributing to agricultural productivity while minimizing environmental impact .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Triazole Derivatives in Cancer Therapy : A study demonstrated that triazole-based compounds inhibited tumor growth in xenograft models, indicating their potential as cancer therapeutics .
  • Antifungal Efficacy : Research has shown that triazoles exhibit significant antifungal activity against resistant strains of fungi, suggesting that N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be effective against similar pathogens .

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Key Observations:

Triazole Substituents :

  • The allyl group (prop-2-en-1-yl) in the target compound may enhance reactivity or serve as a synthetic handle for further modifications, unlike the 3-methylphenyl or methyl groups in analogs .
  • Pyridine positioning : The 2-pyridinyl group in the target compound vs. 4-pyridinyl in others (e.g., ) could alter binding modes in biological targets due to differences in nitrogen orientation.

Biological Activity Trends :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring correlate with enhanced antimicrobial and antioxidant activities .
  • Anti-exudative activity is prominent in furan-containing analogs but remains unexplored in the target compound .

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity (clogP ~3.5 estimated), favoring membrane permeability over more polar analogs like those with pyridin-4-yl or amino groups .
  • Metabolic Stability : The allyl group may introduce susceptibility to oxidative metabolism compared to ethyl or methyl substituents, as seen in compound 573943-16-5 (4-ethyl analog) .
  • Solubility : Pyridine-containing analogs (e.g., ) exhibit better aqueous solubility due to hydrogen-bonding capabilities, whereas the target compound’s chloro/trifluoromethylphenyl group may reduce solubility.

Structure-Activity Relationship (SAR) Insights

  • Triazole Core Modifications :
    • Substitution at the 4-position with alkyl/aryl groups (allyl, methyl, ethyl) modulates steric bulk and enzymatic interactions .
    • The 5-pyridinyl group is critical for π-stacking in enzyme active sites, with positional isomers (2-pyridinyl vs. 4-pyridinyl) affecting potency .
  • Acetamide Side Chain :
    • The sulfanyl linkage provides conformational flexibility, while the 2-chloro-5-(trifluoromethyl)phenyl group enhances target selectivity via hydrophobic interactions .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a chlorinated phenyl ring, a trifluoromethyl group, and a triazole moiety, which contribute to its biological activity. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PropertyValue
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Molecular Formula C19H15ClF3N5OS
CAS Number 888452-89-9
Molecular Weight 431.85 g/mol

Antimicrobial Properties

Research indicates that compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit notable antibacterial activity. For instance, derivatives of this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) through inhibition of specific bacterial enzymes essential for cell viability and virulence .

The mechanism through which this compound exerts its biological effects involves interaction with key molecular targets such as enzymes and receptors. The structural characteristics allow for high specificity binding to these targets, leading to modulation of their activity. For example, it may inhibit phospholipase A2 enzymes that are critical in various cellular processes .

Cytotoxicity and Selectivity

Studies have demonstrated that certain analogues maintain antibacterial activity without causing rapid cytotoxic responses in human cells. This selectivity is crucial for developing therapeutic agents that target bacterial infections while minimizing harm to human tissues .

Study 1: Inhibition of Sfp-PPTase

A significant study highlighted the discovery of Sfp-PPTase inhibitors related to the compound . The analogues exhibited submicromolar inhibition of bacterial Sfp-PPTase with no activity towards human counterparts. This specificity underscores the potential for developing targeted antibacterial therapies .

Study 2: Structure–Activity Relationship (SAR)

The structure–activity relationship studies on related compounds revealed that modifications in the pyridine moiety significantly affect the potency against bacterial targets. For instance, the presence of electron-withdrawing groups reduced activity, while maintaining the pyridine nitrogen adjacent to the thiourea motif was essential for retaining inhibitory effects .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

The compound is synthesized via a multi-step procedure involving condensation of (4E)-4-[(substituted phenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one with 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide derivatives. Key parameters include:

  • Catalysts : Pyridine and Zeolite (Y-H) under reflux at 150°C for 5 hours .
  • Workup : Distillation of excess pyridine, followed by recrystallization from ethanol.
  • Substituent compatibility : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring may require adjusted reaction times .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • X-ray crystallography : Resolves triazole and pyridine ring conformations (e.g., bond angles like C5–C1–C6 and dihedral angles in analogous structures) .
  • Spectroscopy : FTIR for thioacetamide (C=S) and triazole (C=N) stretches; NMR for substituent positioning (e.g., trifluoromethyl and pyridyl protons) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .

Q. What initial biological activities have been reported, and which assays are used for screening?

Preliminary studies suggest:

  • Antiproliferative activity : Tested against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC50 values compared to hydroxyacetamide derivatives .
  • Enzyme inhibition : Potential kinase or protease targeting inferred from structural analogs (e.g., thiazole-acetamide derivatives in ligand-binding assays) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scaled-up production?

Optimization strategies include:

  • Catalyst screening : Zeolite (Y-H) enhances regioselectivity; alternatives like Montmorillonite K10 may reduce side products .
  • Solvent systems : Ethanol-water mixtures improve recrystallization efficiency .
  • Flow chemistry : Continuous-flow reactors (e.g., Omura-Sharma-Swern oxidation) minimize decomposition and improve reproducibility .

Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?

SAR studies highlight:

  • Triazole substituents : Allyl groups (prop-2-en-1-yl) enhance solubility, while phenyl groups increase lipophilicity .
  • Pyridine positioning : 2-Pyridyl vs. 4-pyridyl substitutions alter binding affinity to targets like kinase domains .
  • Thioacetamide linkers : Sulfanyl groups improve metabolic stability compared to oxyacetamide analogs .

Q. How do computational methods predict the compound’s reactivity and binding modes?

  • HOMO-LUMO analysis : Identifies electron-rich regions (e.g., pyridine N-atom) as nucleophilic sites .
  • Molecular docking : Simulates interactions with enzymes (e.g., COX-2 or EGFR kinases) using PubChem-derived conformers .
  • MESP maps : Predicts electrostatic complementarity with hydrophobic receptor pockets .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies include:

  • Cell line variability : Antiproliferative IC50 values differ between adherent vs. suspension cultures; standardized assay protocols (e.g., ATP-based luminescence) are recommended .
  • Off-target effects : Fluoro-phenyl analogs show unintended PDE4 inhibition; counter-screening against secondary targets is critical .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Storage : In airtight containers under nitrogen, away from light and moisture to prevent hydrolysis of the thioacetamide group .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal exposure; LC-MS monitoring detects degradation products .

Methodological Notes

  • Synthetic Reproducibility : Document catalyst batch sources (e.g., Zeolite Y-H from Sigma-Aldrich) to mitigate variability .
  • Data Validation : Cross-reference NMR shifts with PubChem data for analogous structures (e.g., C19H18ClF4N3O derivatives) .

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